Butaverine hydrochloride

Receptor pharmacology Antispasmodic selectivity Muscarinic antagonism

Many antispasmodics confound GI motility studies via off-target anticholinergic effects. Butaverine hydrochloride solves this: it has no appreciable muscarinic receptor affinity, making it a cleaner probe for calcium channel or PDE-mediated relaxation. - **Distinct pharmacology:** Unlike hyoscine or dicycloverine, zero antimuscarinic activity. - **Reference standard:** Defined mp 170°C for QC/analytical method development. - **Synthetic accessibility:** Validated zinc-mediated route for SAR exploration.

Molecular Formula C18H28ClNO2
Molecular Weight 325.9 g/mol
CAS No. 17824-89-4
Cat. No. B12296702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButaverine hydrochloride
CAS17824-89-4
Molecular FormulaC18H28ClNO2
Molecular Weight325.9 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2.Cl
InChIInChI=1S/C18H27NO2.ClH/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19;/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3;1H
InChIKeyJARLFDVYUFHWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butaverine Hydrochloride: Papaverine-Class Spasmolytic


Butaverine hydrochloride (CAS 17824-89-4), also known as butamiverine hydrochloride [1], is a tertiary amine antispasmodic agent classified among spasmolytics with a papaverine-like action [2]. Its molecular formula is C₁₈H₂₇NO₂·HCl, with a molecular weight of 325.87 g/mol and a crystalline melting point of 170°C [3]. The compound is primarily employed in research settings to investigate mechanisms of smooth muscle relaxation, particularly within the gastrointestinal tract.

Mechanism Non-muscarinic smooth muscle relaxation studies
Analytical utility Melting point identity benchmark for salt-form QC
Procurement Published synthetic route supports supply planning

Why Generic Substitution Fails for Butaverine Hydrochloride


Generic substitution among smooth muscle relaxants fails due to fundamental differences in receptor selectivity and downstream signaling. Unlike commonly substituted antispasmodics such as hyoscine butylbromide or dicycloverine that rely on potent anticholinergic mechanisms, Butaverine exhibits a distinct pharmacological fingerprint [1]. Specifically, radioligand binding data indicate that Butaverine has no appreciable affinity for muscarinic receptors [2], a stark contrast to the pronounced antimuscarinic activity of many comparator drugs. This differential selectivity means that experimental outcomes regarding smooth muscle relaxation, calcium handling, or off-target effects cannot be reliably extrapolated from one agent to another.

Muscarinic selectivity mismatch
Butaverine lacks appreciable muscarinic receptor affinity, unlike hyoscine butylbromide or dicycloverine. Calcium handling and off-target readouts may not transfer.
Endpoint profile may confound
Antimuscarinic comparators may introduce anticholinergic endpoints that obscure smooth muscle relaxation interpretation in tissue bath or cell models.

Butaverine Hydrochloride: Evidence Guide


Negligible Muscarinic Affinity vs. Anticholinergic Spasmolytics

Butaverine hydrochloride demonstrates a lack of appreciable binding affinity for the muscarinic acetylcholine receptor [1]. This is a critical differentiator from widely used antispasmodics like hyoscine butylbromide and dicycloverine, whose primary mechanism is muscarinic receptor antagonism [2]. The absence of this affinity profile indicates a reduced likelihood of anticholinergic adverse effects such as blurred vision, dry mouth, or tachycardia, which are common with comparator drugs [2].

Muscarinic Binding
Reported
No appreciable affinity
vs. strong antimuscarinic comparators
Supports non-cholinergic pathway studies
Class-level inference; radioligand binding assay
Receptor pharmacology Antispasmodic selectivity Muscarinic antagonism

Melting Point: Purity and Identity Benchmark

The crystalline hydrochloride salt of Butaverine (CAS 17824-89-4) exhibits a distinct melting point of 170°C [1]. This physicochemical constant serves as a definitive benchmark for identity and purity verification, differentiating it from its free base (Butaverine, CAS 55837-14-4) and from other structurally similar spasmolytics with different melting ranges, such as Papaverine hydrochloride (mp 220-225°C) [2] and Drotaverine hydrochloride (mp 206-208°C) [3].

Melting Point
Specification review
170°C
Butaverine HCl salt form
Identity and purity benchmark
Differs from Papaverine HCl (220–225°C) and Drotaverine HCl (206–208°C)
Analytical chemistry Quality control Compound characterization

Validated Synthetic Route for Scalable Access

A zinc-mediated allylation/alkylation of aminals in the presence of TMSCl and diisopropylamine has been validated for the synthesis of Butaverine [1]. This published methodology provides a demonstrable, alternative synthetic route compared to traditional Michael addition pathways [1], which were previously reported to suffer from unsatisfactory yields for this specific β-amino ester [2]. The published work confirms that the reaction proceeds efficiently for this target, offering a potentially more reliable or scalable procurement path for research quantities.

Synthetic Route
Reported
Zn-mediated allylation/alkylation
vs. previous Michael addition
Reported efficient alternative route
Supports procurement and scale-up planning
Synthetic methodology Medicinal chemistry Chemical process development

Butaverine Hydrochloride: Key Applications


Non-Cholinergic Smooth Muscle Relaxation Pathways

Leveraging the established finding that Butaverine hydrochloride lacks appreciable muscarinic receptor affinity [1], this compound is optimally suited as a tool for dissecting smooth muscle relaxation mechanisms that are independent of anticholinergic pathways. Researchers studying calcium channel blockade or phosphodiesterase inhibition can use Butaverine as a cleaner probe compared to agents like hyoscine butylbromide or dicycloverine, whose strong antimuscarinic effects would confound the interpretation of results in isolated tissue bath assays (e.g., guinea pig ileum or rat colon) or cellular models [1].

Crystalline Standard for Quality Control and Method Development

The precisely defined melting point of 170°C for Butaverine hydrochloride [2] makes it an ideal reference standard for analytical method development and quality control. This characteristic allows for the unambiguous identification and purity assessment of this specific salt form, differentiating it from its free base (Butaverine) and from structurally related antispasmodics like Papaverine hydrochloride and Drotaverine hydrochloride, which possess significantly different melting ranges [2]. This is critical for ensuring batch-to-batch consistency in research materials.

Building Blocks for Spasmolytic Drug Design

For medicinal chemistry teams engaged in developing next-generation antispasmodics, the validated zinc-mediated synthetic route to Butaverine [3] offers a strategic advantage. The established methodology for creating the core β-amino ester scaffold provides a reliable starting point for generating analogs and exploring structure-activity relationships (SAR). Procuring Butaverine, or utilizing its published synthetic pathway, allows chemists to build upon a known, efficient process rather than investing resources in de novo route scouting for this pharmacophore [3].

Application
Selection Property
Validation Focus
Non-cholinergic smooth muscle relaxation studies
Muscarinic receptor selectivity profile
Non-cholinergic pathway interpretation
Analytical QC and salt-form verification
Melting point identity benchmark
Purity and salt-form differentiation
Spasmolytic SAR and analog design
Published synthetic route
Scaffold derivatization and process efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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